![molecular formula C10H15NO B2753025 1-Amino-2-methyl-1-phenylpropan-2-ol CAS No. 826-60-8](/img/structure/B2753025.png)
1-Amino-2-methyl-1-phenylpropan-2-ol
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Overview
Description
1-Amino-2-methyl-1-phenylpropan-2-ol is a chemical compound with the linear formula C10H15NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Amino-2-methyl-1-phenylpropan-2-ol is represented by the linear formula C10H15NO . The compound has a molecular weight of 165.24 .Physical And Chemical Properties Analysis
1-Amino-2-methyl-1-phenylpropan-2-ol is an oil at room temperature . It has a melting point of 82-85 degrees Celsius .Scientific Research Applications
Carbon Dioxide Capture
1-Amino-2-methyl-1-phenylpropan-2-ol: is utilized in experimental investigations related to the capture of carbon dioxide (CO2). This compound, due to its amine group, can react with CO2 to form carbamates, aiding in the absorption process. This application is particularly relevant in the context of environmental science and pollution research, where reducing atmospheric CO2 is a critical goal .
Solvent Systems for Chemical Reactions
The compound serves as a component in solvent systems for various chemical reactions. Its unique structure can influence the solubility and reactivity of other compounds within these systems, making it valuable for research in chemical engineering and material science .
Pharmaceutical Research
In pharmaceutical research, 1-Amino-2-methyl-1-phenylpropan-2-ol is used as a precursor or an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure allows for the creation of chiral centers, which are crucial in developing enantiomerically pure drugs .
Cosmetic Industry Applications
This compound finds applications in the cosmetic industry, where it may be used in the formulation of products due to its chemical properties. It can act as a stabilizer or an active ingredient in cosmetic formulations .
Spectroscopic Investigations
1-Amino-2-methyl-1-phenylpropan-2-ol: is used in spectroscopic studies, such as ATR-FTIR spectroscopy, to investigate the absorption characteristics of various compounds. This is essential for understanding the interactions at the molecular level and can be applied in fields like analytical chemistry .
Nanoparticle-Enhanced Applications
Research has been conducted on enhancing the CO2 capture capacity of aqueous solutions of this compound with nanoparticles. The addition of nanoparticles can improve the efficiency of CO2 capture, which is significant for environmental applications .
Asymmetric Synthesis
The compound is involved in the large-scale preparation of chiral alcohols through asymmetric synthesis. This process is vital for creating substances with specific optical activities, which have wide-ranging implications in synthetic chemistry and drug development .
Antimicrobial Research
Lastly, 1-Amino-2-methyl-1-phenylpropan-2-ol is evaluated for its antimicrobial properties. Determining the minimal inhibitory concentrations (MIC) against various microbes can lead to the development of new antimicrobial agents .
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to phenylpropanolamine (ppa), which is known to act as an indirect sympathomimetic . PPA induces norepinephrine release, thereby activating adrenergic receptors .
Mode of Action
This means it could potentially stimulate the release of norepinephrine, a neurotransmitter that interacts with adrenergic receptors, leading to various physiological responses .
Biochemical Pathways
If it acts similarly to ppa, it might influence the adrenergic system, which plays a crucial role in the body’s fight-or-flight response .
Pharmacokinetics
Ppa, a structurally similar compound, is known to be metabolized in the liver by the cyp2d6 enzyme, with an elimination half-life of 21–34 hours . This suggests that 1-Amino-2-methyl-1-phenylpropan-2-ol might have similar ADME properties.
Result of Action
If it acts similarly to PPA, it might induce physiological responses associated with the activation of adrenergic receptors, such as increased heart rate and blood pressure .
properties
IUPAC Name |
1-amino-2-methyl-1-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPSIGKWYUNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
826-60-8 |
Source
|
Record name | 1-amino-2-methyl-1-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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